Bz-423 is a synthetic 1,4-benzodiazepine derivative that exhibits antiproliferative and proapoptotic effects against various cell types, including lymphocytes and keratinocytes. [, ] It differs from clinically used benzodiazepines (anxiolytics and hypnotics) due to a hydrophobic substituent at the C-3 position. [] This structural feature prevents its binding to the central benzodiazepine receptor and weakens its interaction with the peripheral benzodiazepine receptor. [] As a result, Bz-423 lacks the typical sedative effects associated with conventional benzodiazepines. [] Bz-423 holds potential therapeutic value for treating psoriasis and other hyperproliferative skin disorders. [, ]
Bz-423 is characterized by a 1,4-benzodiazepine core structure with several substitutions. Notably, it features a 7-chloro group, a 5-(4-hydroxyphenyl) group, a 1-methyl group, and a bulky 3-(naphthalen-2-ylmethyl) group. [] The latter is responsible for its distinct pharmacological profile compared to conventional benzodiazepines. []
Bz-423 exerts its antiproliferative and proapoptotic effects through a mechanism involving mitochondrial superoxide generation. [, , ] Binding to the OSCP subunit of the F1F0-ATPase leads to increased mitochondrial superoxide production, which acts as a signaling molecule triggering downstream events. [, , ] In keratinocytes, Bz-423-induced superoxide appears to inhibit proliferation by affecting β-catenin localization and reducing the levels of c-myc and cyclin D1, key components of the Wnt pathway. [] In lymphocytes, Bz-423-induced superoxide can lead to apoptosis through upregulation of proapoptotic Bcl-2 proteins (Noxa and Bak), ultimately causing mitochondrial outer membrane permeabilization. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: